

A Comparative Crystallographic Guide to Brominated Thiophene Derivatives

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Compound of Interest

Compound Name: 2-(Bromomethyl)thiolane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of several brominated thiophene derivatives. Thiophene and its derivatives are significant scaffolds in medicinal chemistry and materials science.^{[1][2][3]} The introduction of a bromine atom and a bromomethyl group can significantly influence the physicochemical properties, crystal packing, and biological activity of these compounds. This document summarizes key crystallographic parameters, details experimental protocols for their synthesis and characterization, and presents logical workflows for their analysis.

Due to a lack of publicly available X-ray crystallographic data for **2-(Bromomethyl)thiolane** derivatives, this guide focuses on the structurally related and extensively studied brominated thiophene derivatives as a point of comparison.

Quantitative Crystallographic Data

The following table summarizes the crystallographic data for a selection of brominated thiophene derivatives, providing a basis for comparison of their solid-state structures.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z	Ref.
2,5-Bis(5-bromo-2-thienyl)thiophene	C ₁₂ H ₆ Br ₂ S ₃	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	7.621 6(16)	30.00 3(6)	5.884 1(13)	90	1345. 5(5)	4	[4]
2-Bromo-5-(bromomethyl)thiophene	C ₅ H ₄ Br ₂ S	-	-	-	-	-	-	-	-	[5]

Data for 2-Bromo-5-(bromomethyl)thiophene was not fully available in the search results.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the synthesis and crystallographic analysis of the compared compounds.

Synthesis of 2,5-Bis(5-bromo-2-thienyl)thiophene:

To a solution of terthiophene dissolved in chloroform, two equivalents of N-bromosuccinimide (NBS) were added. The reaction mixture was stirred at room temperature for 2 hours. Following the reaction, the mixture was extracted with water. The product was obtained by the

evaporation of the chloroform and was then recrystallized twice from hexanes to yield crystals suitable for X-ray diffraction.[4]

Synthesis of 2-Bromo-5-(bromomethyl)thiophene:

A mixture of 2-methylthiophene (1 equivalent, 20.4 mmol) and N-bromosuccinimide (NBS) (2.1 equivalents, 42.84 mmol) in 9-10 mL of dry carbon tetrachloride (CCl_4) was heated under reflux for four to five hours. The resulting mixture was filtered, and the CCl_4 was removed under vacuum. The final compound was purified by fractional distillation.[5]

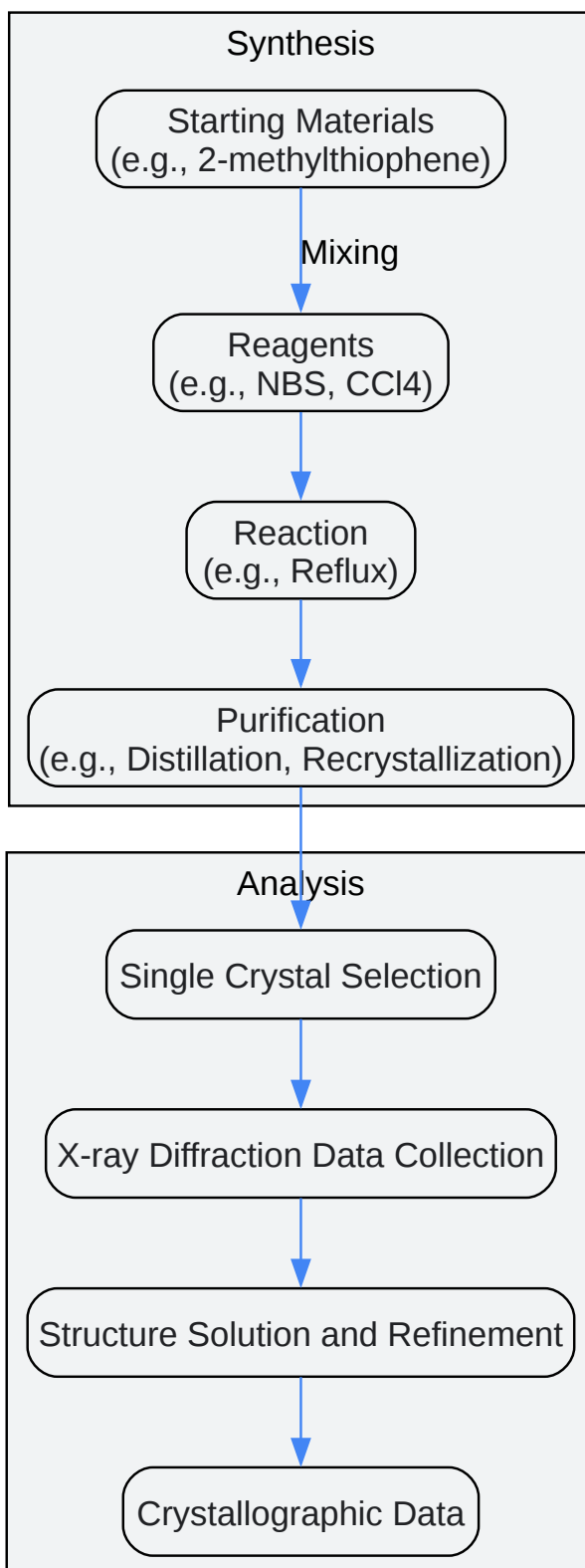
Single-Crystal X-ray Diffraction Analysis:

A suitable single crystal of the compound is mounted on a diffractometer. The crystallographic data are collected at a specific temperature (e.g., 173 K for 2,5-Bis(5-bromo-2-thienyl)thiophene).[4] Data collection is typically performed using Mo $\text{K}\alpha$ radiation. The structure is solved and refined using software packages such as SHELXS97 and SHELXL97.
[4]

Visualizations

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from the synthesis of brominated thiophene derivatives to their structural analysis.

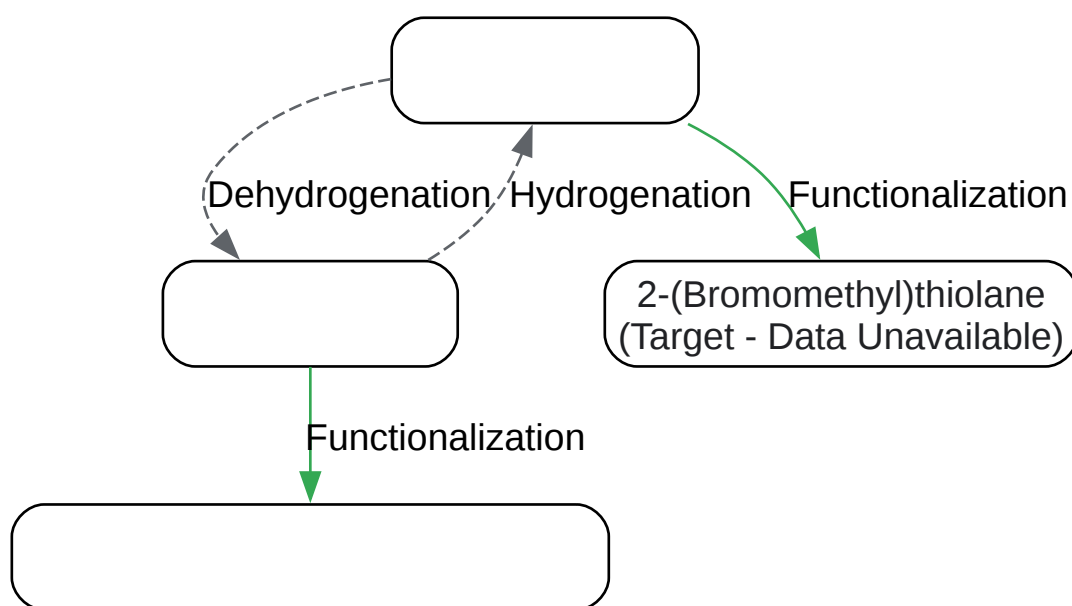


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Caption: General workflow for the synthesis and crystallographic analysis of brominated thiophene derivatives.

Logical Relationship of Compound Classes

This diagram shows the structural relationship between the target compound class (thiolane derivatives) and the available comparative compounds (thiophene derivatives).



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Caption: Structural relationship between thiolane and thiophene derivatives.

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